molecular formula C16H12FN3O3S2 B2709831 N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide CAS No. 924865-35-0

N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide

Cat. No.: B2709831
CAS No.: 924865-35-0
M. Wt: 377.41
InChI Key: KMYLQSIQVWBRIT-UHFFFAOYSA-N
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Description

Historical Evolution of Thiadiazole Scaffold in Drug Discovery

The thiadiazole scaffold first gained prominence in the late 19th century with Emil Fischer’s seminal work on heterocyclic compounds. By the 1950s, the discovery of acetazolamide—a 1,3,4-thiadiazole derivative—as a carbonic anhydrase inhibitor marked the scaffold’s entry into clinical therapeutics. Subsequent decades witnessed systematic exploration of all four thiadiazole isomers (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-), revealing distinct structure–activity relationships. The 1,2,4-thiadiazole variant emerged as particularly promising due to its balanced electronic properties and synthetic accessibility. Early breakthroughs included sulfamethizole (antibacterial) and cefazolin (β-lactam antibiotic), which demonstrated the scaffold’s adaptability to diverse therapeutic targets.

A pivotal shift occurred in the 2000s with the development of sphingosine 1-phosphate (S1P) receptor agonists like compound 17g , showcasing 1,2,4-thiadiazole’s potential in immunomodulation. These advances coincided with computational modeling breakthroughs that clarified the scaffold’s mesoionic character—a property enabling strong biomolecular interactions while maintaining blood–brain barrier permeability.

Significance of 1,2,4-Thiadiazole Systems in Contemporary Research

The 1,2,4-thiadiazole isomer has become a cornerstone of modern drug design due to three key attributes:

  • Electronic Tunability : The asymmetric nitrogen/sulfur arrangement permits regioselective functionalization, enabling precise modulation of electron density at critical positions.
  • Pharmacokinetic Advantages : Comparative studies show 1,2,4-thiadiazoles exhibit superior metabolic stability versus 1,3,4-isomers, with microsomal clearance rates often <20 mL/min/kg.
  • Target Versatility : This scaffold demonstrates measurable activity across >15 enzyme families, including kinases, carbonic anhydrases, and G protein-coupled receptors.

Recent work on N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide derivatives exemplifies these advantages. The 1,2,4 configuration allows orthogonal substitution at C3 and C5, facilitating simultaneous optimization of target engagement (via benzylsulfonyl) and solubility (via fluorobenzamide).

Scientific Rationale for Benzylsulfonyl-Thiadiazole Investigation

The benzylsulfonyl group (-SO2-Bn) represents a strategic modification to enhance 1,2,4-thiadiazole bioactivity:

Electronic Effects :

  • Sulfone’s strong electron-withdrawing nature reduces thiadiazole ring electron density, favoring charge-transfer interactions with hydrophobic enzyme pockets.
  • Benzyl conjugation delocalizes π-electrons, creating an extended pharmacophore for Van der Waals contacts (Table 1).

Table 1 : Comparative Electronic Properties of Thiadiazole Substituents

Substituent Hammett σ Value LogP Polar Surface Area (Ų)
-SO2-Bn (C3) +1.62 2.1 85
-F-Bz (C5) +0.06 1.8 72
Parent Thiadiazole N/A 0.9 55

Data derived from QSAR models in

Biological Implications :

  • In S1P1 receptor agonists, C3 benzylsulfonyl groups increased binding affinity 15-fold versus methyl analogs (Ki = 0.8 nM vs. 12 nM).
  • The sulfone moiety enhances plasma protein binding (Fu > 0.5%) while maintaining brain penetration (BBR > 0.5), critical for CNS-targeted agents.

Emergence of Fluorobenzamide-Thiadiazole Hybrids in Literature

Incorporating 2-fluorobenzamide at C5 completes the pharmacophoric triad of modern thiadiazole derivatives:

Structural Synergy :

  • Fluorine’s Isosteric Effects : The 2-F substituent mimics hydroxyl groups in hydrogen bonding while increasing lipophilicity (π = 0.14 vs. -0.67 for -OH).
  • Amide Linker Flexibility : The benzamide carbonyl serves as a hydrogen bond acceptor, with rotational freedom allowing conformational adaptation to target sites.

Case Study – EAE Model Efficacy :
In mouse experimental autoimmune encephalomyelitis (EAE), the prototype compound achieved 80% disease suppression at 1 mg/kg/day, comparable to FTY720 (fingolimod). Mechanistic studies attribute this to dual modulation of lymphocyte trafficking (via S1P1) and NF-κB signaling (via IKKβ inhibition).

Synthetic Accessibility :
Modern routes enable efficient assembly of these hybrids:

  • Cyclocondensation of thiosemicarbazides with carboxylic acids to form the thiadiazole core.
  • Sequential SNAr reactions for C3 sulfonylation and C5 amidation.
  • Late-stage fluorination via Balz-Schiemann or halogen exchange.

This modular synthesis supports rapid analog generation, with recent libraries yielding compounds exhibiting <10 nM potency against multiple kinase targets.

Properties

IUPAC Name

N-(3-benzylsulfonyl-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S2/c17-13-9-5-4-8-12(13)14(21)18-15-19-16(20-24-15)25(22,23)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMYLQSIQVWBRIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)C2=NSC(=N2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Synthesis starts with the preparation of 3-(benzylsulfonyl)-1,2,4-thiadiazole. The precursor, benzylsulfonyl chloride, reacts with thiourea in the presence of a base like sodium hydroxide to form the thiadiazole ring.

  • Step 2: The intermediate, 3-(benzylsulfonyl)-1,2,4-thiadiazole, is then coupled with 2-fluorobenzoyl chloride in the presence of a suitable base such as triethylamine to form N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide.

Industrial Production Methods: The industrial synthesis of this compound follows similar routes but employs larger-scale equipment and more rigorous quality control measures. Solvents and reagents used at an industrial scale must meet strict purity specifications.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation, particularly at the benzylsulfonyl moiety, which can be converted to sulfoxides or sulfones under appropriate conditions.

  • Reduction: The thiadiazole ring may be reduced under strong reducing conditions, though such reactions are less common.

  • Substitution: N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide can undergo nucleophilic aromatic substitution, especially at the fluorobenzamide moiety.

Common Reagents and Conditions

  • Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: Common reducing agents include lithium aluminium hydride or diisobutylaluminium hydride.

  • Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products

  • Oxidized derivatives such as sulfones.

  • Substituted analogs where the fluorine is replaced by another substituent.

Scientific Research Applications

N-(3-(Benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide has several key applications:

  • Chemistry: It serves as a building block for creating more complex molecules due to its reactive sites.

  • Biology: Used in the study of enzyme inhibition, particularly in pathways involving sulfur-containing compounds.

  • Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

  • Industry: Functions as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action involves the inhibition of specific enzymes by binding to their active sites, often facilitated by the sulfonyl and thiadiazole groups. This binding can disrupt normal cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound uses a 1,2,4-thiadiazole ring, whereas Compounds A and B incorporate a triazoloxazine system fused to a benzamide scaffold. Thiadiazoles are known for their electron-deficient nature, which can enhance electrophilic reactivity, while triazoloxazines may offer conformational rigidity beneficial for target binding.

Substituent Profiles: The benzylsulfonyl group in the target compound contrasts with the trifluoropropyl ether in Compounds A and B. The fluorine substitution in all compounds suggests a shared strategy to modulate pharmacokinetics (e.g., reducing cytochrome P450-mediated metabolism).

Aromatic Substituents :

  • The target compound’s 2-fluorobenzamide differs from the halogenated/dimethylphenyl groups in Compounds A and B. Fluorine at the ortho position may sterically hinder rotational freedom, whereas para-fluoro or dimethyl groups in the comparator compounds could enhance hydrophobic interactions with target proteins.

Mechanistic Implications:

  • The triazoloxazine core in Compounds A and B may facilitate hydrogen bonding with kinase ATP-binding pockets, whereas the thiadiazole in the target compound could engage in π-π stacking or sulfur-mediated interactions.
  • The benzylsulfonyl group might reduce cellular toxicity compared to the trifluoropropyl ethers, which are prone to forming reactive metabolites.

Biological Activity

N-(3-(benzylsulfonyl)-1,2,4-thiadiazol-5-yl)-2-fluorobenzamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, molecular interactions, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N4O2S\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a thiadiazole ring substituted with a benzylsulfonyl group and a fluorobenzamide moiety.

Antimicrobial Properties

Research has shown that thiadiazole derivatives exhibit significant antimicrobial activity. A study investigating various 1,3,4-thiadiazole derivatives found that many compounds demonstrated potent antibacterial and antifungal effects. Specifically, derivatives with halogen substitutions on the phenyl ring showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

CompoundMIC (μg/mL)Target Organism
Compound 6h0.78S. aureus
Compound 8d32A. niger
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely linked to its interaction with key bacterial enzymes. For instance, studies have demonstrated that thiadiazole derivatives can inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are crucial for bacterial replication and metabolism . In particular, molecular docking studies indicated that these compounds can effectively bind to the active sites of these enzymes, disrupting their function.

Case Study: Molecular Docking Analysis

A molecular docking study was conducted to evaluate the binding affinity of this compound with bacterial DNA gyrase. The results showed favorable interactions with key amino acid residues in the active site, suggesting a strong potential for inhibition.

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